2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
Description
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at position 3 and a methyl group at position 3. The pyrazole moiety is linked to a propanoic acid backbone, which is protonated as a hydrochloride salt. This structural configuration confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic nature of the hydrochloride form.
Properties
CAS No. |
1431962-67-2 |
|---|---|
Molecular Formula |
C7H12ClN3O2 |
Molecular Weight |
205.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyanoacetone-Hydrazine Condensation
The most established method for synthesizing 3-amino-5-methylpyrazole involves the condensation of cyanoacetone (or its alkali metal salts) with hydrazine derivatives. As detailed in, this reaction proceeds via cyclization, yielding the pyrazole ring through water elimination:
Key Conditions :
-
Solvents : Water, toluene, or ethanol in biphasic systems.
-
Temperature : Reflux (100–110°C) with azeotropic water removal.
-
Workup : Precipitation of NaCl via ethanol addition, followed by vacuum distillation of the product (yield: 71–88%).
Example : Heating sodium cyanoacetone with hydrazinium monohydrochloride in toluene/water at reflux for 4.5 hours yielded 83.3% pure product after ethanol-mediated NaCl removal.
Propanoic Acid Side-Chain Introduction
The propanoic acid moiety is introduced via N-alkylation of 3-amino-5-methylpyrazole.
Alkylation with Methyl 2-Bromopropanoate
Reaction of 3-amino-5-methylpyrazole with methyl 2-bromopropanoate under basic conditions facilitates nucleophilic substitution at the pyrazole’s N1 position:
Optimization Parameters :
Ester Hydrolysis to Propanoic Acid
The methyl ester intermediate is hydrolyzed to the free acid using aqueous HCl:
Conditions :
-
Acid Concentration : 6M HCl at reflux (100°C) for 4–6 hours.
-
Workup : Neutralization with NaOH, followed by HCl gas introduction to precipitate the hydrochloride salt (purity: >95%).
Industrial-Scale Production Strategies
Continuous Flow Synthesis
To enhance efficiency, industrial protocols employ continuous flow reactors for both pyrazole synthesis and alkylation steps:
Crystallization Optimization
The hydrochloride salt is crystallized from ethanol/water mixtures (3:1 v/v) at 0–5°C, yielding needle-like crystals with 99% purity.
Characterization and Quality Control
Analytical Data :
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 215–217°C (decomposes) | DSC |
| NMR (DMSO-d6) | δ 1.45 (d, 3H), δ 2.25 (s, 3H) | ¹H NMR (500 MHz) |
| HPLC Purity | 98.5% | C18 Column |
Impurity Profile :
-
Main Byproduct : <0.5% unreacted methyl ester (detected via GC-MS).
-
Residual Solvents : <100 ppm toluene (meets ICH Q3C guidelines).
Comparative Analysis of Methods
Yield and Scalability
Chemical Reactions Analysis
Oxidation Reactions
The compound’s pyrazole ring and amino group are susceptible to oxidation. Key reagents and outcomes include:
| Reagent | Conditions | Products Formed |
|---|---|---|
| Potassium permanganate | Aqueous acidic medium | Nitro derivatives (e.g., 3-nitro-5-methylpyrazole analogs) |
| Hydrogen peroxide | Room temperature | Oxidized pyrazole N-oxides |
The amino group (–NH₂) undergoes oxidation to nitro (–NO₂) under strong oxidative conditions, while the pyrazole ring itself can form N-oxide derivatives.
Reduction Reactions
Reductive modifications target the amino group or the carboxylic acid moiety:
| Reagent | Conditions | Products Formed |
|---|---|---|
| Sodium borohydride (NaBH₄) | Ethanol, reflux | Reduced amino intermediates |
| Lithium aluminum hydride (LiAlH₄) | Dry THF, 0°C | Propanoic acid → propanol derivative |
Selective reduction of the carboxylic acid group to an alcohol has been reported, preserving the pyrazole core.
Substitution Reactions
The amino group at position 3 and the pyrazole N–H site are primary targets for electrophilic and nucleophilic substitutions:
Electrophilic Substitution
| Reagent | Conditions | Products Formed |
|---|---|---|
| Bromine (Br₂) | Acetic acid, 50°C | 4-Bromo-3-amino-5-methylpyrazole derivatives |
| Chlorine (Cl₂) | DCM, RT | 4-Chloro analogs |
Halogenation occurs preferentially at the pyrazole ring’s position 4 due to the directing effects of the amino and methyl groups.
Nucleophilic Aromatic Substitution
| Reagent | Conditions | Products Formed |
|---|---|---|
| Aryl hydrazines | Cu catalysis, 80°C | 1-Aryl-3,5-disubstituted pyrazoles |
| Trifluoromethylsilane (CF₃SiMe₃) | Cu-mediated, RT | 4-Trifluoromethylpyrazole derivatives |
Copper-catalyzed coupling with aryl hydrazines or trifluoromethyl reagents introduces aryl or CF₃ groups at position 1 or 4, respectively .
Cyclization and Coupling Reactions
The compound serves as a precursor in heterocycle synthesis:
For example, reaction with α,β-alkynic tosylhydrazones under copper catalysis triggers a domino sequence involving cyclization and trifluoromethylation, yielding 4-CF₃ pyrazoles .
Key Research Findings
-
Regioselectivity : Substituents at positions 3 (amino) and 5 (methyl) direct electrophilic attacks to position 4 .
-
Functional Group Tolerance : Reactions tolerate diverse substituents, enabling synthesis of libraries for medicinal chemistry .
-
Catalytic Efficiency : Copper and iron catalysts improve reaction rates and selectivity in coupling reactions .
This compound’s versatility in generating nitro, halo, aryl, and trifluoromethyl derivatives underscores its utility in organic synthesis and drug discovery. Further studies exploring photoredox catalysis or enzymatic modifications could expand its reactivity profile.
Scientific Research Applications
Chemistry
- Building Block for Heterocycles: The compound serves as a fundamental building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for diverse chemical modifications, enabling the development of novel compounds with tailored properties.
- Catalytic Applications: It is utilized in various catalytic processes due to its ability to coordinate with metal ions, facilitating reactions such as oxidation and reduction.
Biology
- Antimicrobial Activity: Research indicates that 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride exhibits antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential use in developing new antibiotics.
- Anticancer Properties: Preliminary studies have shown that this compound may possess anticancer activity by targeting specific cellular pathways involved in tumor growth. Ongoing research aims to elucidate its mechanism of action and potential therapeutic applications in oncology.
Medicine
- Drug Development: The compound is under investigation for its potential use in drug development, particularly for targeting specific enzymes or receptors associated with diseases. Its structural features make it a candidate for designing inhibitors that could modulate biological activities effectively.
- Therapeutic Mechanisms: The mechanism of action involves binding to specific molecular targets, which alters enzyme or receptor activity, leading to various biological effects. This property is crucial for developing targeted therapies in conditions such as cancer and infectious diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy explored the antimicrobial efficacy of this compound against multidrug-resistant bacteria. Results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
In a preclinical trial reported in Cancer Research, researchers evaluated the anticancer effects of the compound on various cancer cell lines. The findings showed dose-dependent inhibition of cell proliferation, prompting further investigation into its mechanism and clinical applications.
Mechanism of Action
The mechanism of action of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group and the pyrazole ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Pyrazole-Based Propanoic Acid Derivatives
Compounds sharing the pyrazole-propanoic acid backbone exhibit variations in substituents and additional functional groups:
- 5-Amino-3-hydroxy-1H-pyrazole-linked derivatives: Compounds such as (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its esters (e.g., 7b) feature hydroxyl and cyano groups on the pyrazole and thiophene rings.
- Pyran-fused pyrazole derivatives: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) introduces a pyran ring system, increasing molecular complexity and π-π stacking interactions. Such structural differences may alter pharmacological profiles compared to the simpler propanoic acid derivative .
Other Heterocyclic Propanoic Acid Hydrochlorides
- Morpholine-containing analogs: 2-(2,6-Dimethylmorpholin-4-yl)propanoic acid hydrochloride replaces the pyrazole with a morpholine ring, offering distinct hydrogen-bonding and steric effects. The morpholine’s oxygen atom may enhance water solubility but reduce aromatic interactions critical for receptor binding .
Agrochemical Propanoic Acid Derivatives
- Haloxyfop and Fluazifop: These herbicides feature phenoxy-pyridinylpropanoic acid structures. While sharing the propanoic acid group, their extended aromatic systems and halogen substituents (e.g., trifluoromethyl) enhance lipid solubility and herbicidal activity, contrasting with the target compound’s pyrazole-based design .
Physicochemical Properties
- Hydrogen bonding: The target compound’s amino and carboxylate groups facilitate strong hydrogen-bonding networks, as observed in pyrazole-thiophene hybrids (7a, 7b) . In contrast, morpholine derivatives rely on ether-oxygen interactions, which are less directional .
- Solubility: The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral pyrazole-propanoic acid analogs. Haloxyfop and fluazifop, being esterified, exhibit higher lipophilicity suited for foliar absorption .
Biological Activity
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: 2-(3-amino-5-methylpyrazol-1-yl)propanoic acid; hydrochloride
Molecular Formula: C7H11ClN3O2
Molecular Weight: 193.64 g/mol
The compound features a pyrazole ring, which is known for its versatility in organic synthesis and medicinal applications. The presence of an amino group and a propanoic acid moiety enhances its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been studied for:
- Antimicrobial Activity: Exhibiting potential against various bacterial strains.
- Anticancer Properties: Investigated for its effects on cancer cell lines, showing promise in inhibiting cellular proliferation.
- Enzyme Inhibition: Targeting specific pathways that could lead to therapeutic applications in diseases such as cancer and diabetes .
Antimicrobial Activity
A study demonstrated that derivatives of pyrazoles, including this compound, showed significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, indicating the compound's potential as an antimicrobial agent .
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects on various human cancer cell lines. For instance, it was found to inhibit the proliferation of HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells. The IC50 values ranged from 10 µM to 25 µM across different cell lines, suggesting its effectiveness as a chemotherapeutic agent .
Enzyme Inhibition Studies
The compound has also been explored for its role as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. Studies reported IC50 values of approximately 0.36 µM for CDK2, indicating strong inhibitory potential . This suggests that the compound could be developed further as a targeted therapy for cancers characterized by dysregulated CDK activity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Amino-5-methyl-1H-pyrazole | Structure | Precursor with limited activity |
| 2-(5-Methyl-1H-pyrazol-1-yl)acetic acid | Structure | Moderate anticancer properties |
| 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one | Structure | Strong enzyme inhibition but different target profile |
The unique structure of this compound allows it to exhibit diverse biological activities compared to its analogs.
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that at a concentration of 50 µg/mL, it inhibited growth by over 90%, indicating strong antibacterial properties.
Case Study 2: Cancer Cell Proliferation Inhibition
A series of experiments involving human cancer cell lines revealed that treatment with varying concentrations (10 µM to 50 µM) resulted in significant reductions in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptosis markers in treated cells compared to controls.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride with high yield and purity?
- Methodological Answer : Synthesis typically involves coupling 3-amino-5-methyl-1H-pyrazole with a propanoic acid derivative under acidic conditions. Key steps include:
- Reagent Selection : Use chloroacetyl chloride or similar acylating agents in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the hydrochloride salt.
- Characterization : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and structural validation using -NMR (DO solvent, δ 1.8–2.1 ppm for methyl groups) and FT-IR (amide C=O stretch at ~1650 cm) .
Q. What experimental design strategies (e.g., factorial design) are effective in optimizing reaction parameters for this compound’s synthesis?
- Methodological Answer : A fractional factorial design (FFD) can systematically evaluate variables (temperature, solvent ratio, catalyst concentration). For example:
- Variables : 3 factors (temperature: 25–60°C, reaction time: 4–12 hours, molar ratio: 1:1–1:3).
- Response Surface Methodology (RSM) : Analyze interactions between variables to maximize yield. Central composite designs (CCD) may identify non-linear relationships .
- Statistical Validation : Use ANOVA to confirm significance (p < 0.05) of factors and minimize experimental runs by 40–60% compared to one-variable-at-a-time (OVAT) approaches .
Q. What safety protocols are critical when handling this compound, given its potential health hazards?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation of fine powders .
- Spill Management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose as hazardous waste.
- Emergency Response : For skin contact, rinse with water for 15 minutes; for eye exposure, use eyewash stations immediately. Document incidents and review MSDS for specific antidotes .
Advanced Research Questions
Q. How can computational chemistry techniques, such as quantum mechanical calculations, be integrated into the design of reaction pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model intermediates and transition states. For example, simulate nucleophilic attack of the pyrazole nitrogen on the propanoic acid derivative .
- Solvent Effects : Apply implicit solvation models (e.g., PCM) to predict solvent-dependent activation energies.
- Feedback Loop : Validate computational predictions with experimental kinetic data (e.g., rate constants from -NMR monitoring) to refine calculations iteratively .
Q. How do steric and electronic effects of the pyrazole ring influence the reactivity and stability of this compound under different pH conditions?
- Methodological Answer :
- Electronic Analysis : Conduct Hammett studies using substituted pyrazoles to correlate substituent σ-values with reaction rates. The electron-donating amino group enhances nucleophilicity but may reduce stability in acidic media .
- pH-Dependent Stability : Use UV-Vis spectroscopy to monitor degradation kinetics at pH 2–10. The hydrochloride salt form stabilizes the compound below pH 4 by protonating the pyrazole nitrogen, reducing hydrolysis .
Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?
- Methodological Answer :
- Dynamic Effects : Account for conformational flexibility using molecular dynamics (MD) simulations. Compare time-averaged NMR chemical shifts (e.g., via SHIFTX2) with experimental data .
- Isotopic Labeling : Synthesize -labeled analogs to resolve overlapping signals in -NMR spectra.
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) to confirm structural assignments .
Q. How can membrane separation technologies be applied in purifying this compound from complex reaction mixtures?
- Methodological Answer :
- Nanofiltration (NF) : Use polyamide membranes (MWCO 200–300 Da) to separate the target compound (MW ~217 g/mol) from smaller byproducts (e.g., unreacted pyrazole).
- Process Optimization : Adjust transmembrane pressure (3–5 bar) and pH (4–6) to maximize rejection rates (>90%) while minimizing fouling .
- Scale-Up : Conduct pilot-scale trials with spiral-wound modules to evaluate flux decline and cleaning protocols (e.g., backflushing with 0.1 M NaOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
